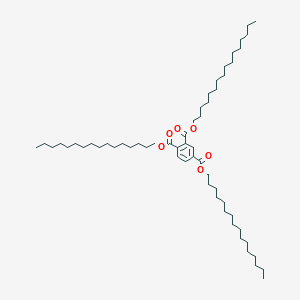
Trihexadecyl benzene-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trihexadecyl benzene-1,2,4-tricarboxylate, also known as C16-BTBA, is a novel organic molecule that has gained significant attention due to its unique structure and potential applications in various fields. C16-BTBA is a member of the benzene tricarboxylate family, which is a class of organic compounds that have been extensively studied for their diverse properties and applications. In
Mecanismo De Acción
The mechanism of action of Trihexadecyl benzene-1,2,4-tricarboxylate is not fully understood, but it is believed to involve the formation of stable complexes with various molecules such as drugs, metals, and proteins. These complexes have unique properties that can be exploited for various applications such as drug delivery, catalysis, and sensing.
Efectos Bioquímicos Y Fisiológicos
Trihexadecyl benzene-1,2,4-tricarboxylate has been shown to have low toxicity and biocompatibility, making it a promising candidate for various biomedical applications. In vitro studies have shown that Trihexadecyl benzene-1,2,4-tricarboxylate can form stable complexes with various drugs and proteins, which can enhance their solubility, stability, and bioavailability. In vivo studies have shown that Trihexadecyl benzene-1,2,4-tricarboxylate can effectively deliver drugs to target tissues and organs, leading to improved therapeutic outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trihexadecyl benzene-1,2,4-tricarboxylate has several advantages for lab experiments such as its ease of synthesis, scalability, and low toxicity. However, there are also some limitations such as its hydrophobic nature, which can limit its solubility in aqueous solutions. This can be overcome by using appropriate solvents or by functionalizing Trihexadecyl benzene-1,2,4-tricarboxylate with hydrophilic groups.
Direcciones Futuras
There are several future directions for the research and development of Trihexadecyl benzene-1,2,4-tricarboxylate. One potential direction is the synthesis of novel Trihexadecyl benzene-1,2,4-tricarboxylate derivatives with improved properties such as solubility, stability, and selectivity. Another direction is the development of Trihexadecyl benzene-1,2,4-tricarboxylate-based materials with unique properties such as high conductivity, magnetism, or optical activity. Finally, the biomedical applications of Trihexadecyl benzene-1,2,4-tricarboxylate can be further explored, particularly in the areas of drug delivery, imaging, and sensing.
Conclusion
In conclusion, Trihexadecyl benzene-1,2,4-tricarboxylate is a novel organic molecule with unique properties and potential applications in various fields. The synthesis of Trihexadecyl benzene-1,2,4-tricarboxylate is simple and efficient, and its low toxicity and biocompatibility make it a promising candidate for various biomedical applications. The mechanism of action of Trihexadecyl benzene-1,2,4-tricarboxylate is not fully understood, but it is believed to involve the formation of stable complexes with various molecules. There are several future directions for the research and development of Trihexadecyl benzene-1,2,4-tricarboxylate, particularly in the areas of materials science, catalysis, and biomedicine.
Métodos De Síntesis
The synthesis of Trihexadecyl benzene-1,2,4-tricarboxylate involves a simple and efficient one-pot method that has been reported in the literature. The method involves the reaction of 1,2,4-benzenetricarboxylic acid with hexadecanol in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain pure Trihexadecyl benzene-1,2,4-tricarboxylate. This synthesis method is scalable and can be easily adapted for large-scale production.
Aplicaciones Científicas De Investigación
Trihexadecyl benzene-1,2,4-tricarboxylate has been extensively studied for its potential applications in various fields such as materials science, catalysis, and biomedicine. In materials science, Trihexadecyl benzene-1,2,4-tricarboxylate has been used as a building block for the synthesis of metal-organic frameworks (MOFs) that have unique properties such as high surface area, porosity, and tunable pore size. In catalysis, Trihexadecyl benzene-1,2,4-tricarboxylate has been used as a ligand for the synthesis of metal complexes that exhibit high catalytic activity and selectivity. In biomedicine, Trihexadecyl benzene-1,2,4-tricarboxylate has been studied for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
Propiedades
Número CAS |
120831-54-1 |
|---|---|
Nombre del producto |
Trihexadecyl benzene-1,2,4-tricarboxylate |
Fórmula molecular |
C57H102O6 |
Peso molecular |
883.4 g/mol |
Nombre IUPAC |
trihexadecyl benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-48-61-55(58)52-46-47-53(56(59)62-49-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54(51-52)57(60)63-50-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-47,51H,4-45,48-50H2,1-3H3 |
Clave InChI |
VMZCSOPLOWCHBX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



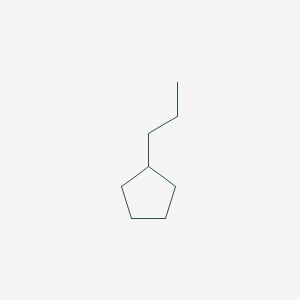
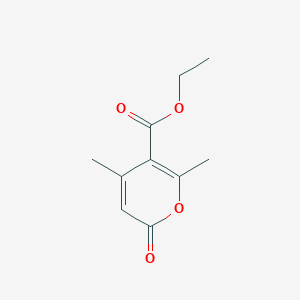

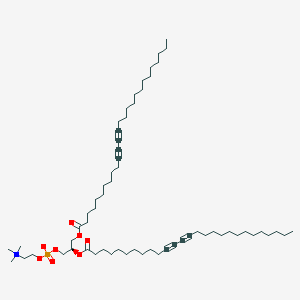
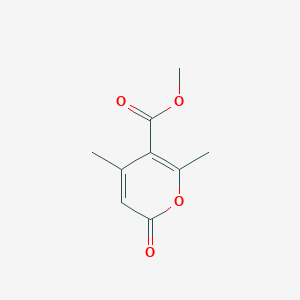
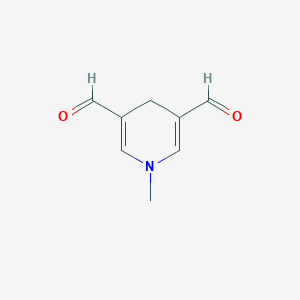
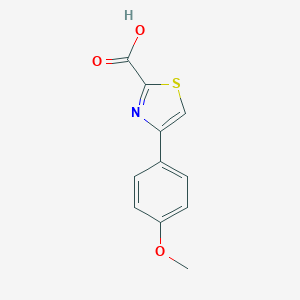
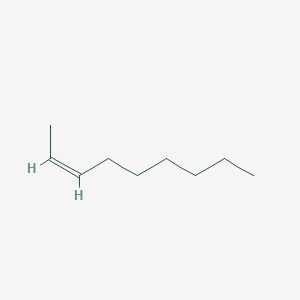

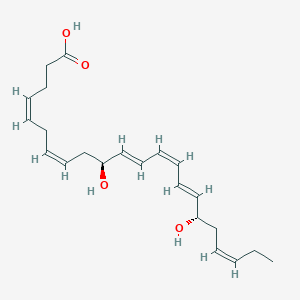
![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)
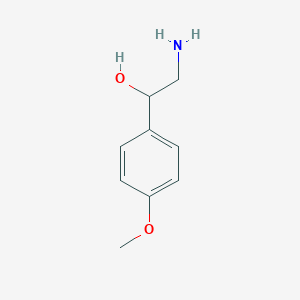
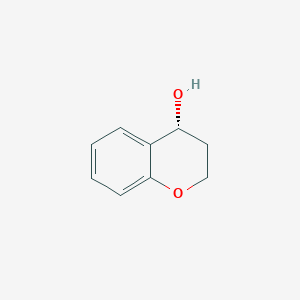
![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)